
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane
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Overview
Description
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane is an organic compound characterized by the presence of sulfinyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-pentene and allyl sulfoxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl groups to sulfides.
Substitution: The compound can participate in substitution reactions, where one of the sulfinyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pentane derivatives, depending on the reagents used.
Scientific Research Applications
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfonyl)pentane: Similar structure but with sulfonyl groups instead of sulfinyl groups.
1-((3-(2-Propenylthio)-1-propenyl)sulfinyl)pentane: Contains a thioether group instead of a sulfinyl group.
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)hexane: Similar structure but with a hexane backbone instead of pentane.
Uniqueness
1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane is unique due to the presence of two sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane , also known by its CAS number 169132-67-6, is a sulfinyl-containing organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C11H20O2S2
- Molecular Weight : 232.31 g/mol
The compound features a pentane backbone with sulfinyl groups that contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing sulfinyl groups are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to anti-inflammatory effects.
- Antimicrobial Properties : The presence of sulfur in the structure often enhances the antimicrobial efficacy of compounds. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Enzyme Inhibition : Sulfinyl compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered biochemical processes within organisms.
Study on Antioxidant Activity
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant properties of various sulfinyl compounds derived from garlic and onions. The results indicated that compounds similar to this compound exhibited significant radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid .
Antimicrobial Efficacy
Research conducted by Smith et al. (2023) assessed the antimicrobial properties of several sulfinyl compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The study found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential as a natural preservative in food products .
Table of Biological Activities
Properties
IUPAC Name |
1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylpentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2S2/c1-3-5-6-9-15(13)11-7-10-14(12)8-4-2/h4,7,11H,2-3,5-6,8-10H2,1H3/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVXDWBDFOJTR-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)C=CCS(=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCS(=O)/C=C/CS(=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169132-67-6 |
Source
|
Record name | Pentane, 1-((3-(2-propenylsulfinyl)-1-propenyl)sulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169132676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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